molecular formula C15H17N3O3 B4554837 2-(4-oxo-3(4H)-quinazolinyl)-N-(tetrahydro-2-furanylmethyl)acetamide

2-(4-oxo-3(4H)-quinazolinyl)-N-(tetrahydro-2-furanylmethyl)acetamide

Cat. No.: B4554837
M. Wt: 287.31 g/mol
InChI Key: HOYQOKHSWWRNDR-UHFFFAOYSA-N
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Description

2-(4-oxo-3(4H)-quinazolinyl)-N-(tetrahydro-2-furanylmethyl)acetamide is a useful research compound. Its molecular formula is C15H17N3O3 and its molecular weight is 287.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 287.12699141 g/mol and the complexity rating of the compound is 438. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuropharmacology and Suicidality

Research on quinazolinone derivatives, such as those found in studies on inflammation and its connection to glutamate agonism in suicidality, highlights the significant role these compounds play in neuropharmacology. Specifically, quinazolinone derivatives have been linked to the modulation of neurotransmitters like glutamate, which is critical in understanding and treating conditions like depression and suicidality (Erhardt et al., 2012).

Oncology

Quinazolinone derivatives are also explored in oncology for their potential anti-cancer properties. Studies on the metabolic pathways of dietary heterocyclic amines, such as those catalyzed by CYP1A2, show how these compounds can be metabolized into their carcinogenic forms. This research is crucial for understanding the metabolic fate of potential carcinogens and designing drugs that can inhibit these pathways, thereby reducing cancer risk (Boobis et al., 1994).

Cardiovascular Research

In cardiovascular research, quinazolinone derivatives such as quinapril have been studied for their effects on endothelial dysfunction in patients with coronary artery disease. These studies demonstrate the potential of quinazolinone derivatives in improving endothelial function, which is pivotal in preventing cardiovascular diseases (Anderson et al., 2000; Mancini et al., 1996).

Metabolism and Excretion

Research into the biotransformation and excretion of quinazolinone derivatives in humans and animals reveals the metabolic fate of these compounds. Such studies are vital for drug development, as they provide insights into how drugs are metabolized and excreted, which in turn affects their efficacy and safety (Van Boven & Daenens, 1982).

Pharmacokinetics

Lastly, the pharmacokinetics of quinazolinone derivatives, exemplified by studies on prazosin, are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds. This knowledge helps in optimizing dosing regimens and improving therapeutic outcomes (Jaillon, 1980).

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c19-14(16-8-11-4-3-7-21-11)9-18-10-17-13-6-2-1-5-12(13)15(18)20/h1-2,5-6,10-11H,3-4,7-9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYQOKHSWWRNDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.